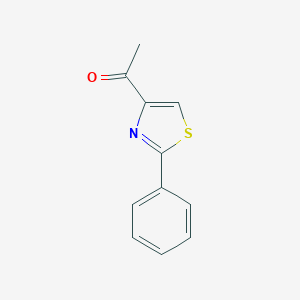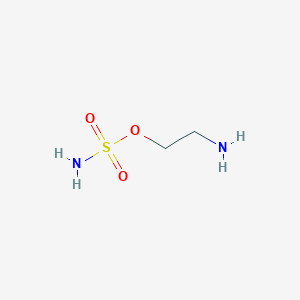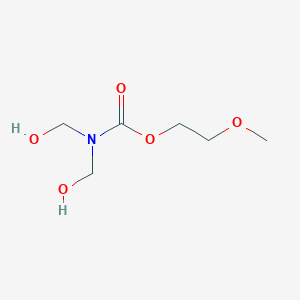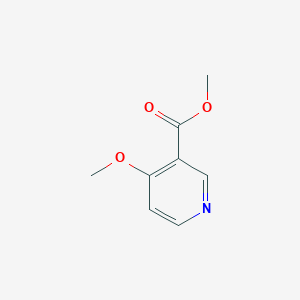
Methyl 4-Methoxynicotinate
Übersicht
Beschreibung
Methyl 4-methoxynicotinate is not directly discussed in the provided papers, but related compounds and reactions can give insights into its chemical behavior. The compound is likely to be a derivative of nicotinic acid, where a methoxy group is attached to the fourth position of the pyridine ring, and the carboxylic acid is esterified with methanol.
Synthesis Analysis
The synthesis of related compounds involves advanced techniques such as microwave-induced reactions and flow reaction technologies. For instance, the synthesis of methyl 2-amino-6-methoxynicotinate was achieved using sequential microwave-induced regioselective methoxylation and esterification, followed by a microwave-induced reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions . These methods could potentially be adapted for the synthesis of methyl 4-methoxynicotinate, emphasizing the importance of regioselectivity and purity in the synthesis process.
Molecular Structure Analysis
The molecular structure of compounds with methoxy groups has been studied, revealing that the methoxy group can strongly interact with the benzene ring via the resonance effect, causing significant deformations of the exo-cyclic bond angles due to steric hindrance . This information suggests that in methyl 4-methoxynicotinate, similar interactions and steric effects could influence the molecular geometry.
Chemical Reactions Analysis
The methoxy group's influence on chemical reactions is evident in various studies. For example, the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions leads to methoxylation at different positions on the pyridine ring . This indicates that the methoxy group in methyl 4-methoxynicotinate could also undergo specific reactions depending on the surrounding conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl 4-methoxynicotinate are not directly reported, related compounds provide some context. Schiff base compounds with methoxy groups have been synthesized and characterized, with their crystal structures revealing trans configurations with respect to the C=N double bonds and various intermolecular hydrogen bonds forming layered or network structures . These findings suggest that methyl 4-methoxynicotinate may also exhibit specific structural features and intermolecular interactions that could affect its physical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks
Methyl 4-Methoxynicotinate has been synthesized using advanced techniques and serves as a valuable building block for the preparation of fused 2-pyridones. The process involves microwave-induced regioselective methoxylation and esterification, showcasing its utility in complex chemical syntheses (Jeges et al., 2011).
Semiochemical in Pest Management
Methyl isonicotinate, a compound related to Methyl 4-Methoxynicotinate, shows promise as a non-pheromone semiochemical in pest management. It has demonstrated effectiveness in trapping thrips species and holds potential for various thrips management strategies in both indoor and outdoor crops (Teulon et al., 2017).
Photochemical Reactions
Methyl 4-Methoxynicotinate is involved in intriguing photochemical reactions. A study found that irradiation of its benzene solution leads to the formation of cage-type photodimers, highlighting its potential in photochemical applications (Sakamoto et al., 2002).
Optical and Thermal Properties
The compound has been used to study the optical and thermal properties of certain aluminum and zinc complexes. These complexes exhibit high thermal stability and solubility in organic solvents, and their photoluminescence characteristics are noteworthy for potential applications in various fields (Barberis & Mikroyannidis, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-4-9-5-6(7)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPBIOSNPTCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443335 | |
| Record name | Methyl 4-Methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Methoxynicotinate | |
CAS RN |
10177-32-9 | |
| Record name | Methyl 4-methoxy-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-Methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methoxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






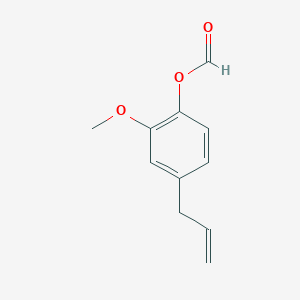
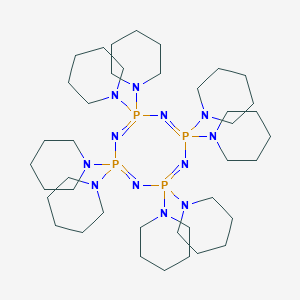

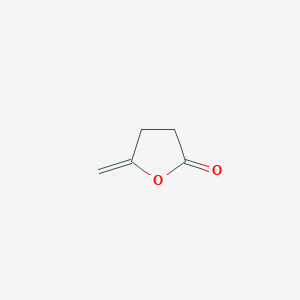
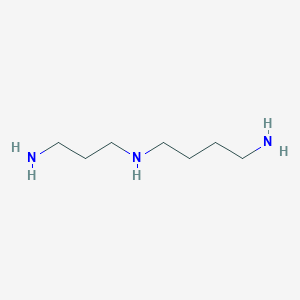
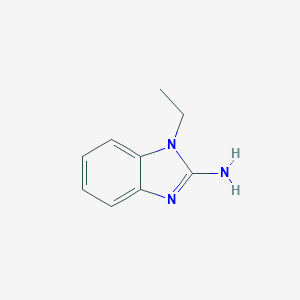
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
